![molecular formula C12H11N5O4 B2588124 N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine CAS No. 1257546-89-6](/img/structure/B2588124.png)
N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine
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Description
The compound seems to be a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole derivatives have been synthesized and studied for various applications, including detection of carcinogenic lead and antitumor activities .
Synthesis Analysis
While the specific synthesis process for “N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine” is not available, a related compound, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), was synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .
Scientific Research Applications
Anticancer Activity
The compound has been used in the synthesis of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines which have shown promising antitumor activities against HeLa, A549 and MCF-7 cell lines .
Detection of Carcinogenic Lead
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
COX Inhibitors
Benzodioxole derivatives have been synthesized and evaluated as COX inhibitors. These compounds have shown moderate activity against both COX1 and COX2 enzymes .
Cytotoxic Agents
Benzodioxole derivatives have also been evaluated as cytotoxic agents. They have shown cytotoxic activity against the HeLa Cervical cancer cell line .
Synthesis of Organo Selenium Compounds
The compound has been used in the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit .
Antifungal Agents
properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c13-11-8(17(18)19)5-15-12(16-11)14-4-7-1-2-9-10(3-7)21-6-20-9/h1-3,5H,4,6H2,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPTMHUICNNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=C(C(=N3)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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